(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate
Description
This compound is a chiral heterocyclic salt featuring a fused indeno-triazolo-oxazine scaffold substituted with a mesityl (2,4,6-trimethylphenyl) group. Its stereochemistry (5aS,10bR) and chloride hydrate form contribute to its physicochemical properties, including solubility and stability.
Properties
IUPAC Name |
4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N3O.ClH.H2O/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;;/h4-9,12,18,21H,10-11H2,1-3H3;1H;1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFDIRURHBNRTR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Sequence:
2,4,6-Trimethylaniline → Diazotization → 2-Mesitylhydrazinium Chloride
↓
Indenooxazinone → Methylation → Methoxyindenooxazine
↓
Condensation → Amidrazone Hydrochloride
↓
Cyclization → Triazolium Chloride Hydrate
Stepwise Preparation Methods
Synthesis of 2-Mesitylhydrazinium Chloride (Step A)
Reagents :
- 2,4,6-Trimethylaniline (107 mmol)
- Concentrated HCl, NaNO₂, SnCl₂·2H₂O
Procedure :
- Diazotize 2,4,6-trimethylaniline in HCl/H₂O at −10°C with NaNO₂.
- Reduce the diazonium salt with SnCl₂ in HCl/H₂O at <5°C.
- Isolate the product via filtration and recrystallization from EtOH/Et₂O.
Critical Notes :
Methylation of Indenooxazinone (Step B)
Reagents :
- (4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b]oxazin-3(2H)-one
- Trimethyloxonium tetrafluoroborate (1.2 equiv)
Procedure :
- React indenooxazinone with trimethyloxonium tetrafluoroborate in CH₂Cl₂.
- Quench with saturated NaHCO₃ and extract with CH₂Cl₂.
Characterization :
Formation of Amidrazone Hydrochloride (Step C)
Reagents :
- 2-Mesitylhydrazinium chloride (1.0 equiv)
- Methoxyindenooxazine (1.0 equiv)
Procedure :
- Reflux in MeOH with catalytic HCl (4 M in dioxane) at 60°C for 48 h.
- Purify by precipitation from EtOAC.
Critical Notes :
Cyclization to Triazolium Chloride Hydrate (Step D)
Reagents :
- Amidrazone hydrochloride (25.1 mmol)
- Triethylorthoformate (8.0 equiv), HCl (4 M in dioxane)
Procedure :
- Heat in chlorobenzene at 120°C for 1 h.
- Purify via sequential toluene washes and recrystallization.
Characterization :
Alternative Catalytic Methods
Recent advances employ copper-catalyzed N-arylation for triazolium salt synthesis (Table 1):
Table 1: Copper-Catalyzed N-Arylation vs. Traditional Synthesis
| Parameter | Traditional Method | Catalytic Method |
|---|---|---|
| Reaction Time | 48 h (Step C) | 4–16 h |
| Catalyst | None | Cu(OAc)₂ (5 mol%) |
| Yield | 60–64% | 45–78% |
| Scope | Limited scalability | Broad substrate range |
Challenges and Optimizations
- Intermediate Stability : 2-Mesitylhydrazine is prone to oxidation; use of SnCl₂ ensures rapid reduction.
- Stereochemical Control : The (5aS,10bR) configuration is maintained via rigid bicyclic intermediates.
- Purification : Sequential toluene washes remove byproducts, enhancing purity to >95%.
Scalability and Industrial Relevance
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing its core indeno-triazolo-oxazine framework but differing in substituents, counterions, or stereochemistry. Key differences in molecular properties, purity, and applications are highlighted.
Structural Analogs with Varied Substituents
Key Observations :
- Counterion Impact : Chloride (Cl⁻) and tetrafluoroborate (BF₄⁻) salts differ in solubility and hygroscopicity. BF₄⁻ salts (e.g., ) are typically more stable under acidic conditions, whereas chloride hydrates may exhibit higher aqueous solubility .
Stereochemical Variants
The (5aR,10bS)-enantiomer of the mesityl-substituted compound (CAS 925706-31-6) shares the same molecular formula (C₂₁H₂₂BF₄N₃O) but differs in stereochemistry, resulting in distinct pharmacological profiles. For example:
- The (5aS,10bR)-configuration may exhibit higher affinity for GABA receptors based on analogous studies of triazolo-oxazines .
- Storage requirements vary: The (5aR,10bS)-enantiomer requires refrigeration (2–8°C) in inert atmospheres, while stability data for the target compound’s hydrate form remains underreported .
Purity and Commercial Availability
Pharmacological and Industrial Relevance
While direct pharmacological data for the target compound is scarce, its structural analogs demonstrate activity in CNS modulation. For instance:
- Tetrafluoroborate salts (e.g., JS-3111, ) are investigated as intermediates in antipsychotic drug synthesis due to their triazolo-oxazine core .
- Chloride salts (e.g., CAS 903571-02-8) are prioritized in solubility-driven formulations, though their hydrate forms require stringent storage (dark, 2–8°C) to prevent decomposition .
Biological Activity
(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium chloride hydrate is a complex organic compound with a unique structural framework that combines a tetrahydroindeno core with triazole and oxazine moieties. Its intricate stereochemistry contributes to its potential biological activities. This article explores the biological activity of this compound based on available research findings, case studies, and predictions derived from computational methods.
Structural Characteristics
The compound's structure is characterized by:
- Tetrahydroindeno core : Provides a stable framework.
- Triazole and oxazine rings : These heterocyclic components are known for their diverse biological activities.
- Mesityl groups : Enhance stability and solubility.
Biological Activity Predictions
Using computational tools like the PASS (Prediction of Activity Spectra for Substances) program, researchers can predict the biological activities of compounds based on their structural similarities to known substances. Preliminary predictions suggest that this compound may exhibit:
- Antimicrobial properties
- Anti-inflammatory effects
- Anticancer activities
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs often demonstrate significant antimicrobial activity. For instance:
- A study examining derivatives of triazole found that modifications in the structure could enhance antibacterial efficacy against various pathogens.
Anti-inflammatory Effects
Compounds containing oxazine rings have been reported to possess anti-inflammatory properties. The activity is often attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Anticancer Properties
The potential anticancer effects of this compound are supported by studies on structurally related compounds. For example:
- Triazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and inhibition of angiogenesis.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique potential of (5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium chloride hydrate:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazolam | Benzodiazepine derivative with triazole | Sedative effects |
| Indomethacin | Indole derivative with anti-inflammatory properties | Nonsteroidal anti-inflammatory drug |
| Benzodiazepines | Aromatic rings with nitrogen heterocycles | Anxiolytic effects |
The unique combination of tetrahydroindeno framework fused with triazole and oxazine rings may lead to distinct pharmacological profiles that differ from those observed in more commonly studied compounds.
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Techniques such as:
- Molecular docking studies : Can reveal how the compound interacts with specific biological targets.
- Cell-based assays : Help in assessing the compound's effects on cell viability and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
